N'-[(E)-(4-Bromophenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(4-Bromophenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide is an organic compound with the molecular formula C16H16BrN3O
Preparation Methods
The synthesis of N’-[(E)-(4-Bromophenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide typically involves a condensation reaction. One common method is the reaction between 4-bromobenzaldehyde and 2-[methyl(phenyl)amino]acetohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the mixture being refluxed for several hours to ensure complete reaction . The product is then purified through recrystallization.
Chemical Reactions Analysis
N’-[(E)-(4-Bromophenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: It can participate in further condensation reactions with other aldehydes or ketones to form more complex hydrazones.
Scientific Research Applications
N’-[(E)-(4-Bromophenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide has been explored for various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studies have investigated its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-Bromophenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N’-[(E)-(4-Bromophenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide can be compared with other similar compounds such as:
N’-[(E)-(3-Bromophenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide: This compound has a similar structure but with the bromine atom in a different position, leading to different chemical and biological properties.
N’-[(E)-(4-Bromophenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide derivatives: Various derivatives with different substituents on the phenyl rings can exhibit unique properties and applications.
Properties
Molecular Formula |
C16H16BrN3O |
---|---|
Molecular Weight |
346.22 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-(N-methylanilino)acetamide |
InChI |
InChI=1S/C16H16BrN3O/c1-20(15-5-3-2-4-6-15)12-16(21)19-18-11-13-7-9-14(17)10-8-13/h2-11H,12H2,1H3,(H,19,21)/b18-11+ |
InChI Key |
GXNDPUWOVZKHAY-WOJGMQOQSA-N |
Isomeric SMILES |
CN(CC(=O)N/N=C/C1=CC=C(C=C1)Br)C2=CC=CC=C2 |
Canonical SMILES |
CN(CC(=O)NN=CC1=CC=C(C=C1)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
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